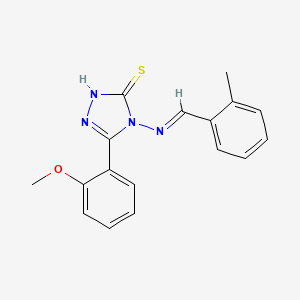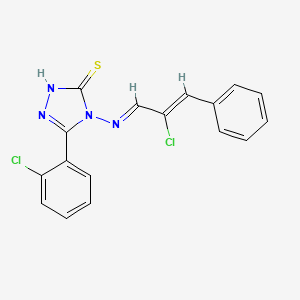
(7E)-hexadeca-1,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7E)-hexadeca-1,7-diene: is an organic compound characterized by a long carbon chain with two double bonds located at the first and seventh positions. This compound is part of the diene family, which are hydrocarbons containing two double bonds. The (7E) notation indicates the configuration of the double bond at the seventh position, which is in the trans configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7E)-hexadeca-1,7-diene can be achieved through various methods, including:
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl halide can be used to form the desired diene structure.
Hydroboration-Oxidation: This method involves the addition of borane to an alkyne followed by oxidation to yield the diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalysts and optimized reaction conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (7E)-hexadeca-1,7-diene can undergo oxidation reactions to form epoxides or diols.
Reduction: This compound can be reduced to form alkanes using hydrogenation reactions.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: (7E)-hexadeca-1,7-diene is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound can be used to study the effects of dienes on cellular processes and membrane structures.
Industry: Used in the production of specialty chemicals, including fragrances and flavorings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (7E)-hexadeca-1,7-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include radical formation and electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
(7E)-hexadeca-1,6-diene: Similar structure but with the second double bond at the sixth position.
(7E)-hexadeca-1,8-diene: Similar structure but with the second double bond at the eighth position.
Uniqueness: (7E)-hexadeca-1,7-diene is unique due to the specific positioning of its double bonds, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C16H30 |
|---|---|
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
(7E)-hexadeca-1,7-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3/b15-13+ |
InChI-Schlüssel |
ZKGUVFWOQHIDON-FYWRMAATSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCC=C |
Kanonische SMILES |
CCCCCCCCC=CCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
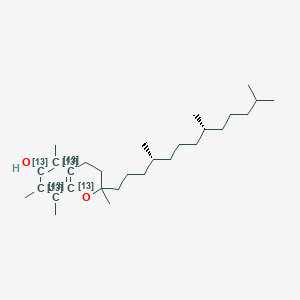

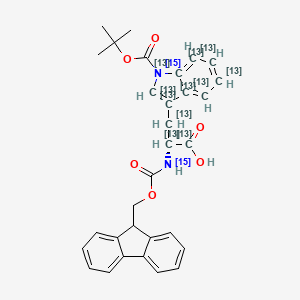
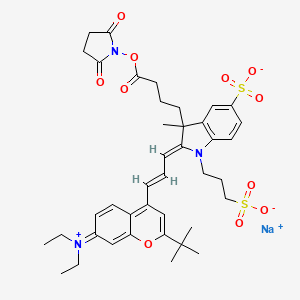
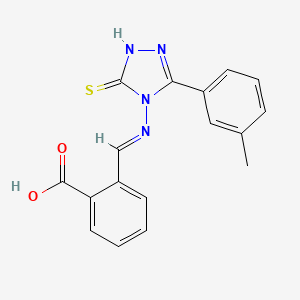
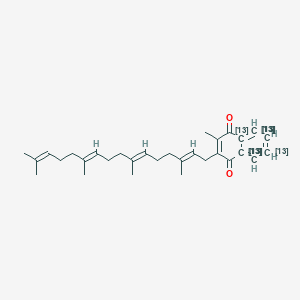
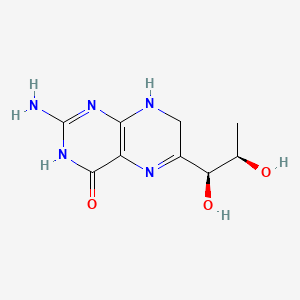
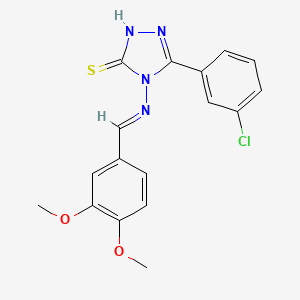


![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
